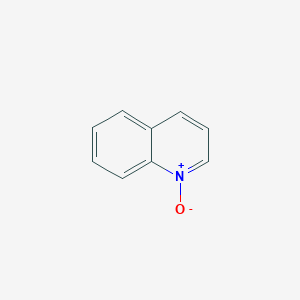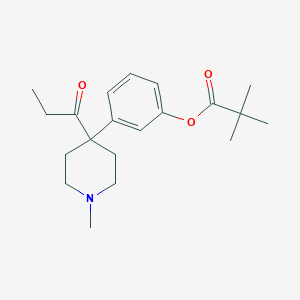
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperidine and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors in the brain. This binding results in the modulation of neurotransmitter release, leading to the observed physiological effects.
Biochemical And Physiological Effects
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been shown to have various biochemical and physiological effects. It has been observed to have analgesic and anesthetic properties, as well as potential neuroprotective effects. Additionally, this compound has been shown to modulate the release of various neurotransmitters such as dopamine and acetylcholine.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate in lab experiments is its potential to modulate neurotransmitter release. This property makes it a useful tool in studying the mechanisms of various neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate. One potential direction is the study of its potential use in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods for this compound could lead to its wider use in various fields.
Synthesis Methods
The synthesis of 3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been achieved using various methods. One of the most common methods involves the reaction of 3-(4-bromophenyl)piperidine with 2,2-dimethylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the final compound.
Scientific Research Applications
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound has shown promising results in the treatment of various neurological disorders such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use as a pain reliever and as an anesthetic agent.
properties
CAS RN |
136832-80-9 |
|---|---|
Product Name |
3-(1-Methyl-4-propanoylpiperidin-4-yl)phenyl 2,2-dimethylpropanoate |
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H29NO3/c1-6-17(22)20(10-12-21(5)13-11-20)15-8-7-9-16(14-15)24-18(23)19(2,3)4/h7-9,14H,6,10-13H2,1-5H3 |
InChI Key |
ZSTSNSZTNVLSEY-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C(C)(C)C |
Canonical SMILES |
CCC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



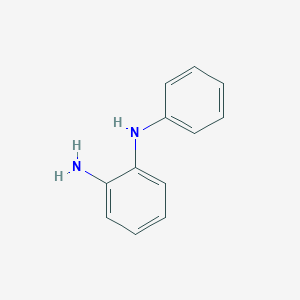
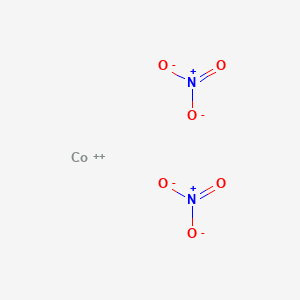
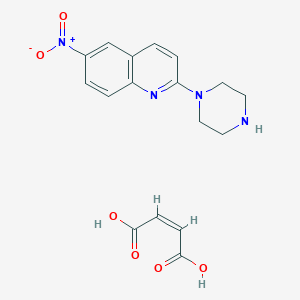
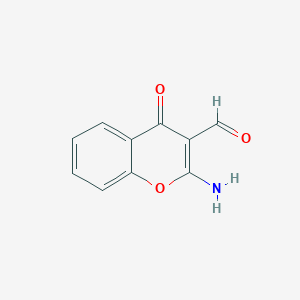
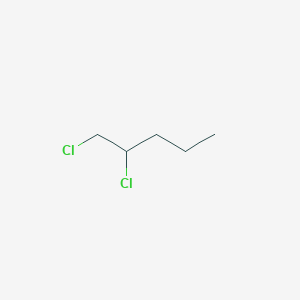
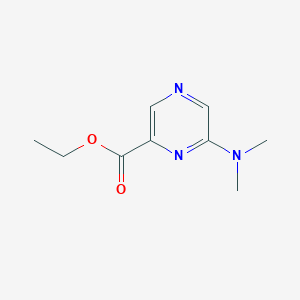
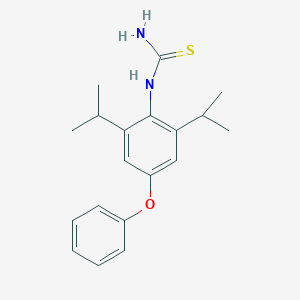
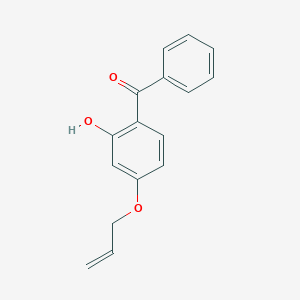
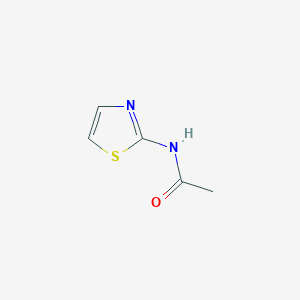
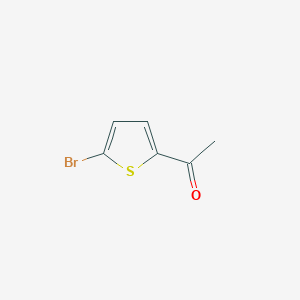
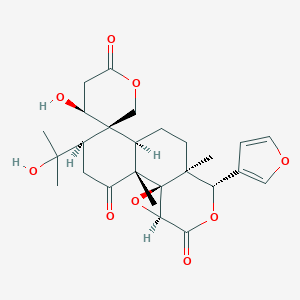
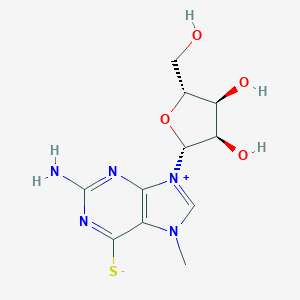
![6-Oxa-9-azaspiro[4.5]decane](/img/structure/B160180.png)
